N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine
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Overview
Description
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine, also known as CFMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFMB is a member of the family of N-acyl-beta-alanine compounds and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine is not fully understood. However, it has been suggested that N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine exerts its effects by modulating various signaling pathways in the body. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have various biochemical and physiological effects. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments is its ability to modulate various signaling pathways in the body. This makes N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments is its low solubility in water. This can make it difficult to administer N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine to cells or animals in lab experiments.
Future Directions
There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. One direction is to further investigate the mechanism of action of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. This will help to better understand how N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine exerts its effects and may lead to the development of more potent derivatives of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. Another direction is to study the potential use of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in combination with other drugs for the treatment of various diseases. Finally, there is a need to develop more efficient synthesis methods for N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine to make it more accessible for research purposes.
Conclusion:
In conclusion, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine is a chemical compound that has shown potential therapeutic applications in various fields. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have anti-inflammatory and anti-cancer properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are limitations to using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments, its ability to modulate various signaling pathways makes it a useful tool for studying the role of these pathways in various diseases. There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine, including investigating its mechanism of action and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine involves a multi-step process that includes the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are 2-chlorobenzoyl chloride, 2-furoyl chloride, and 4-aminobenzoic acid. The coupling reaction between these materials is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography.
Scientific Research Applications
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
3-[[4-[[(E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6/c25-18-5-2-1-4-16(18)14-19(28-24(33)20-6-3-13-34-20)23(32)27-17-9-7-15(8-10-17)22(31)26-12-11-21(29)30/h1-10,13-14H,11-12H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIADCBEUWCQFS-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)NCCC(=O)O)NC(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)NCCC(=O)O)/NC(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-({(2E)-3-(2-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}amino)phenyl]carbonyl}-beta-alanine |
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